molecular formula C6H5N3O2 B069089 3-cyano-5-methyl-1H-pyrazole-4-carboxylic Acid CAS No. 191419-06-4

3-cyano-5-methyl-1H-pyrazole-4-carboxylic Acid

Cat. No. B069089
M. Wt: 151.12 g/mol
InChI Key: QXSSOPPFRJECIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that has a pyrazole ring with a cyano and carboxylic acid functional group. It is a white crystalline powder that is soluble in water, ethanol, and methanol. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Studies have shown that 3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to exhibit neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid in laboratory experiments is its relatively simple synthesis method. This compound is also stable and can be easily purified through recrystallization. However, one of the limitations of using this compound is its low solubility in organic solvents, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical trials. Another area of research is the development of new antimicrobial agents based on the structure of this compound. Additionally, the neuroprotective effects of 3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid warrant further investigation for the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of 3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid with acetic anhydride and acetonitrile. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization.

Scientific Research Applications

3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

191419-06-4

Product Name

3-cyano-5-methyl-1H-pyrazole-4-carboxylic Acid

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

3-cyano-5-methyl-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H5N3O2/c1-3-5(6(10)11)4(2-7)9-8-3/h1H3,(H,8,9)(H,10,11)

InChI Key

QXSSOPPFRJECIH-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C#N)C(=O)O

Canonical SMILES

CC1=C(C(=NN1)C#N)C(=O)O

synonyms

1H-Pyrazole-4-carboxylicacid,3-cyano-5-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.